2,5-Diethylthiophene
Overview
Description
2,5-Diethylthiophene is an organosulfur compound . It is a derivative of thiophene, where two hydrogen atoms are replaced by ethyl groups at the 2nd and 5th positions . The molecular formula of 2,5-Diethylthiophene is C8H12S .
Molecular Structure Analysis
The molecular structure of 2,5-Diethylthiophene consists of a five-membered ring containing four carbon atoms and one sulfur atom . Two of the carbon atoms are substituted with ethyl groups .Scientific Research Applications
Organic Semiconductors
2,5-Diethylthiophene derivatives are pivotal in the development of organic semiconductors . These compounds are integral to the advancement of electronics, particularly in the fabrication of organic field-effect transistors (OFETs) . Their unique electronic properties make them suitable for use in low-cost, flexible electronic devices.
Organic Light-Emitting Diodes (OLEDs)
In the realm of display technology, 2,5-Diethylthiophene plays a significant role in the creation of OLEDs . The thiophene ring’s ability to conduct electricity and its stability under light exposure are valuable for producing brighter and more energy-efficient screens.
Corrosion Inhibitors
The industrial application of 2,5-Diethylthiophene includes its use as a corrosion inhibitor . Its incorporation into materials can prevent degradation caused by chemical reactions with the environment, thus extending the life of various metal components.
Pharmacological Properties
Thiophene derivatives exhibit a wide range of pharmacological properties . They are explored for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents . This makes 2,5-Diethylthiophene a valuable scaffold in drug design and discovery.
Synthesis of Biologically Active Compounds
2,5-Diethylthiophene is used as a precursor in the synthesis of biologically active compounds. For instance, it’s utilized in the creation of molecules with anticancer properties and in the development of new therapeutic agents .
Material Science
In material science, 2,5-Diethylthiophene derivatives are employed to enhance the properties of materials used in various applications, from energy storage to sensor technology . Their versatility in modification makes them suitable for a broad range of material science innovations.
Metal Complexing Agents
These compounds can act as metal complexing agents , which is crucial in the field of analytical chemistry. They can form complexes with metals for purification or detection purposes .
Insecticide Development
Lastly, 2,5-Diethylthiophene derivatives are investigated for their use in the development of insecticides. Their ability to interact with biological systems can be harnessed to create compounds that are effective against pests .
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
The exact mode of action of 2,5-Diethylthiophene is not well-documented. Thiophene derivatives are known to interact with various biological targets, leading to a range of effects. For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Pharmacokinetics
The pharmacokinetics of thiophene derivatives can vary widely depending on their specific chemical structure .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting they can induce a range of molecular and cellular effects .
properties
IUPAC Name |
2,5-diethylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S/c1-3-7-5-6-8(4-2)9-7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTZGXZYJIJECP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334604 | |
Record name | 2,5-Diethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diethylthiophene | |
CAS RN |
5069-23-8 | |
Record name | 2,5-Diethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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